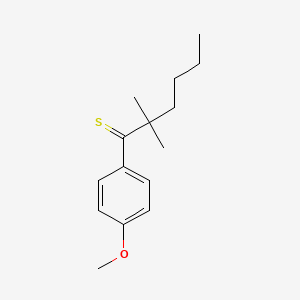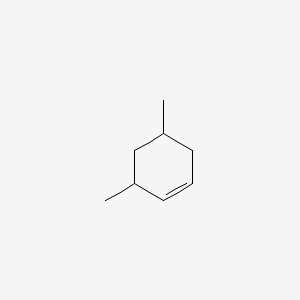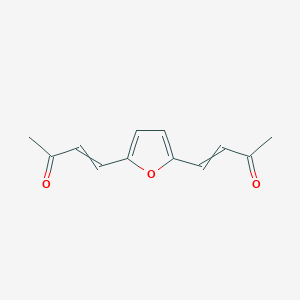
4,4'-(Furan-2,5-diyl)di(but-3-en-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) is an organic compound characterized by the presence of a furan ring substituted at the 2 and 5 positions with but-3-en-2-one groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) typically involves the reaction of furan-2,5-dicarbaldehyde with appropriate reagents under controlled conditions. One common method is the Grignard reaction, where furan-2,5-dicarbaldehyde reacts with (4-chlorophenyl)magnesium bromide to form the desired product . Another method involves the Diels-Alder reaction of 2,5-furandicarboxylic acid with benzyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups in the but-3-en-2-one moieties can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) involves its interaction with molecular targets through its reactive functional groups. The furan ring can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Furfural acetone:
Furan-2,5-dicarboxylic acid: A related compound with similar structural features.
2,2-Di-2-furylpropane: Another furan derivative with different substituents.
Uniqueness
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
55001-17-7 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
4-[5-(3-oxobut-1-enyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H12O3/c1-9(13)3-5-11-7-8-12(15-11)6-4-10(2)14/h3-8H,1-2H3 |
Clave InChI |
OLUZMNNMULBKNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1=CC=C(O1)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


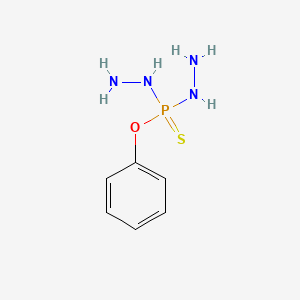
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
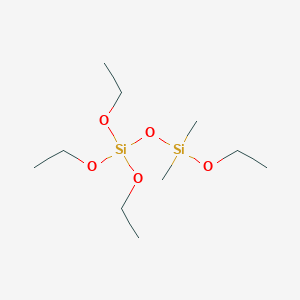
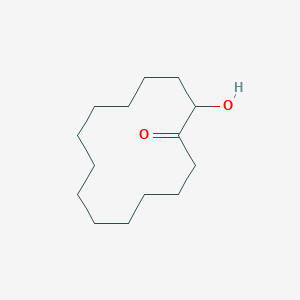

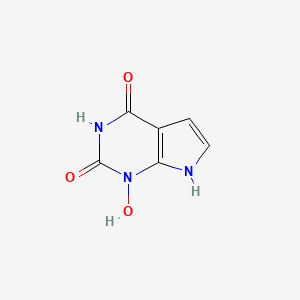
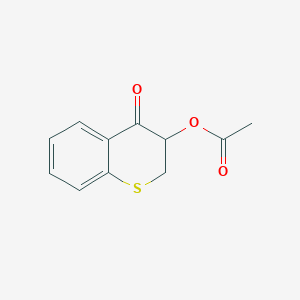

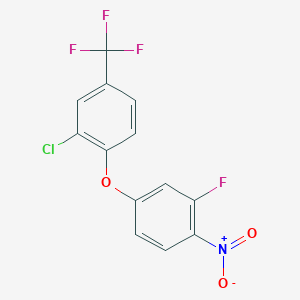
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
